molecular formula C28H24D8ClN3O8S B1149975 Prochlorperazine D8 dimeleate

Prochlorperazine D8 dimeleate

Cat. No.: B1149975
M. Wt: 614.14
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Prochlorperazine D8 dimeleate is the deuterium labeled Prochlorperazine, which is a dopamine (D2) receptor antagonist.

Scientific Research Applications

  • Interaction with Melanin and Melanocytes : Prochlorperazine forms stable complexes with melanin, characterized by two classes of independent binding sites. It has been shown to induce concentration-dependent loss in cell viability and affect melanogenesis and the antioxidant defense system in normal human melanocytes. This may explain undesirable side effects after the accumulation of this drug in pigmented tissues (Otręba et al., 2017).

  • In vitro and in vivo Characteristics : A study on oral disintegrating film containing Prochlorperazine showed that it has excellent stability and a rapid disintegration property, dissolving most of the drug within 2 minutes. Pharmacokinetic properties suggest potential use to control emesis induced by anti-cancer agents or opioid analgesics in patients who limit oral intake (Nishimura et al., 2009).

  • Blockade of HERG Human K+ Channel : Prochlorperazine can induce a concentration-dependent decrease in current amplitudes of HERG channels and the rapid component of the delayed rectifier K+ current in guinea pig ventricular myocytes. This suggests that arrhythmogenic side effects of Prochlorperazine are caused by the blockade of these channels (Kim et al., 2006).

  • Bioavailability and Metabolism via Buccal and Oral Delivery : Buccal administration of Prochlorperazine produces plasma concentrations more than twice as high as an oral tablet, with less variability. This research also identified new metabolites of Prochlorperazine, enhancing understanding of its metabolism and potential for improved therapeutic roles in preventing and treating nausea and vomiting (Finn et al., 2005).

  • Central Antinociception Mediated by the Muscarinic System : Prochlorperazine's antinociceptive effect is mediated by a central cholinergic mechanism. It increases the pain threshold in mouse models and does not impair performance, suggesting potential applications in pain management (Ghelardini et al., 2004).

Properties

Molecular Formula

C28H24D8ClN3O8S

Molecular Weight

614.14

Origin of Product

United States

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